Bitipazone
Overview
Description
It has shown significant efficacy and good tolerability in animal studies, particularly in rabbits and turkeys . This compound is primarily used in scientific research for its anti-parasitic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bitipazone is synthesized through a multi-step process involving the reaction of piperidine with thiourea, followed by acetylation and esterification with cysteine. The reaction conditions typically involve:
Step 1: Reaction of piperidine with thiourea in the presence of a base such as sodium hydroxide.
Step 2: Acetylation of the resulting product using acetic anhydride.
Step 3: Esterification with cysteine under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of intermediates.
Purification: through crystallization or chromatography.
Quality control: to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Bitipazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiourea moieties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiol derivatives.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Bitipazone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying thiourea derivatives.
Biology: Investigated for its anti-parasitic properties, particularly against coccidia in animal models.
Medicine: Potential therapeutic applications in treating parasitic infections.
Industry: Used in the development of anti-parasitic agents for veterinary use.
Mechanism of Action
Bitipazone exerts its effects by inhibiting the growth and reproduction of parasites. The compound targets specific enzymes and pathways involved in the metabolic processes of the parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in the parasites .
Comparison with Similar Compounds
Bitipazone is unique in its structure and efficacy compared to other similar compounds. Some similar compounds include:
Diclazuril: Another anticoccidial agent with a different chemical structure but similar mode of action.
Toltrazuril: A triazinone derivative used for treating coccidiosis in animals.
Sulfaquinoxaline: A sulfonamide with anticoccidial properties.
This compound stands out due to its specific chemical structure, which provides a unique mechanism of action and a broader spectrum of activity against various parasitic species.
If you have any further questions or need more details, feel free to ask!
Properties
IUPAC Name |
1-(2-piperidin-1-ylethyl)-3-[(E)-[(3E)-3-(2-piperidin-1-ylethylcarbamothioylhydrazinylidene)butan-2-ylidene]amino]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N8S2/c1-17(23-25-19(29)21-9-15-27-11-5-3-6-12-27)18(2)24-26-20(30)22-10-16-28-13-7-4-8-14-28/h3-16H2,1-2H3,(H2,21,25,29)(H2,22,26,30)/b23-17+,24-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZXOOKXYRDPOR-GJHDBBOXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NCCN1CCCCC1)C(=NNC(=S)NCCN2CCCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NCCN1CCCCC1)/C(=N/NC(=S)NCCN2CCCCC2)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043054 | |
Record name | Bitipazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13456-08-1 | |
Record name | Bitipazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456081 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bitipazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BITIPAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HM3435J27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.